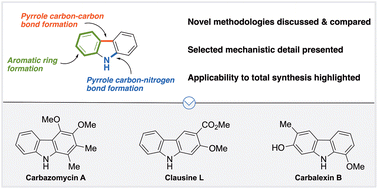Trends in carbazole synthesis – an update (2013–2023)
Organic & Biomolecular Chemistry Pub Date: 2023-10-31 DOI: 10.1039/D3OB01605F
Abstract
The interest of scientists in the carbazole core has risen steadily over the last 30 years, particularly over the last decade given its presence in several active pharmaceutical ingredients, functional materials and a wide range of biologically active natural products. The continuous development of more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core is thus imperative. This review compares and evaluates synthetic strategies towards the carbazole core that have been reported since 2013, with a focus on their applicability towards the total synthesis of carbazole-containing natural products.


Recommended Literature
- [1] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [2] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [3] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [4] Contents list
- [5] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [6] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [7] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [8] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [9] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [10] Microfluidic 68Ga-labeling: a proof of principle study










